molecular formula C12H10N4O2 B14387943 3-[(5-Methyl-1,3,4-oxadiazol-2-yl)methyl]quinoxalin-2(1H)-one CAS No. 88423-07-8

3-[(5-Methyl-1,3,4-oxadiazol-2-yl)methyl]quinoxalin-2(1H)-one

Cat. No.: B14387943
CAS No.: 88423-07-8
M. Wt: 242.23 g/mol
InChI Key: OVFTUEHTLXTHHO-UHFFFAOYSA-N
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Description

3-[(5-Methyl-1,3,4-oxadiazol-2-yl)methyl]quinoxalin-2(1H)-one is a heterocyclic compound that features both quinoxaline and oxadiazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(5-Methyl-1,3,4-oxadiazol-2-yl)methyl]quinoxalin-2(1H)-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of quinoxaline derivatives with oxadiazole precursors under controlled conditions. The reaction conditions often include the use of catalysts and solvents to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-[(5-Methyl-1,3,4-oxadiazol-2-yl)methyl]quinoxalin-2(1H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline N-oxides, while reduction can produce reduced quinoxaline derivatives .

Scientific Research Applications

3-[(5-Methyl-1,3,4-oxadiazol-2-yl)methyl]quinoxalin-2(1H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[(5-Methyl-1,3,4-oxadiazol-2-yl)methyl]quinoxalin-2(1H)-one involves its interaction with specific molecular targets. The compound can inhibit enzymes or bind to receptors, disrupting normal cellular processes. The pathways involved may include inhibition of DNA synthesis, interference with cell signaling pathways, and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • 3-(5-Methyl-1,2,4-oxadiazol-3-yl)benzoic acid
  • 5-Methyl-1,2,4-oxadiazole-3-carboxylic acid
  • 3-Phenyl-5-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]-1,2,4-oxadiazole

Uniqueness

3-[(5-Methyl-1,3,4-oxadiazol-2-yl)methyl]quinoxalin-2(1H)-one is unique due to its dual heterocyclic structure, which combines the properties of both quinoxaline and oxadiazole rings. This structural feature enhances its biological activity and makes it a versatile compound for various applications .

Properties

CAS No.

88423-07-8

Molecular Formula

C12H10N4O2

Molecular Weight

242.23 g/mol

IUPAC Name

3-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-1H-quinoxalin-2-one

InChI

InChI=1S/C12H10N4O2/c1-7-15-16-11(18-7)6-10-12(17)14-9-5-3-2-4-8(9)13-10/h2-5H,6H2,1H3,(H,14,17)

InChI Key

OVFTUEHTLXTHHO-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C(O1)CC2=NC3=CC=CC=C3NC2=O

Origin of Product

United States

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